(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Overview
Description
®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid is an indole derivative with significant biological and chemical properties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
4-Fluoro-D-tryptophan, also known as ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, is a fluorinated derivative of the essential amino acid tryptophan . It has been used to label bacterial arginyl-trna synthetases for conformational analysis .
Mode of Action
It is known to interact with its targets, such as bacterial arginyl-tRNA synthetases, and can be used for conformational analysis . The fluorine atom in the compound may alter the electronic properties of the indole ring, potentially affecting its interactions with target proteins .
Biochemical Pathways
As a derivative of tryptophan, it may potentially influence pathways involving tryptophan metabolism .
Pharmacokinetics
The introduction of a fluorine atom into organic compounds can enhance their bioavailability, stability, and half-life .
Result of Action
It has been used to label bacterial arginyl-trna synthetases for conformational analysis and to label myoglobins and hemoglobins for nmr spectra analysis .
Action Environment
The presence of a fluorine atom in the compound can enhance its stability and resistance to metabolic degradation .
Biochemical Analysis
Biochemical Properties
4-Fluoro-D-tryptophan interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of tryptophan via the serotonin and kynurenine pathways . The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) play a key role in its metabolism . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The effects of 4-Fluoro-D-tryptophan on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an impact on the function of intestinal epithelial cells .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-D-tryptophan involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to interact with the L-type amino acid transporter, which is the dominant transport mechanism for most tryptophan derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-D-tryptophan can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Fluoro-D-tryptophan vary with different dosages in animal models
Metabolic Pathways
4-Fluoro-D-tryptophan is involved in the metabolic pathways of tryptophan, including the serotonin and kynurenine pathways . It interacts with enzymes such as IDO and TDO, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
4-Fluoro-D-tryptophan is transported and distributed within cells and tissues. The L-type amino acid transporter is the dominant transport mechanism for this compound . It can also interact with other transporters or binding proteins, and can have effects on its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 4-Fluoro-D-tryptophan and its effects on activity or function can vary. It has been shown to have high membrane-penetrating activity, with strong nuclear and nucleolar localization ability in cancer cells . This could be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, typically involves the construction of the indole ring system. Common synthetic methods include the Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho indole synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of indole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield indole oxides, while substitution reactions can introduce various substituents onto the indole ring .
Scientific Research Applications
Chemistry: In chemistry, ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: Biologically, this compound has shown potential in the study of enzyme interactions and receptor binding. Its indole moiety is known to interact with various biological targets, making it a valuable tool in biochemical research .
Medicine: In medicine, indole derivatives, including ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, are investigated for their therapeutic potential. They have been studied for their anticancer, antiviral, and anti-inflammatory properties .
Industry: Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including drug development and material synthesis .
Comparison with Similar Compounds
Tryptophan: An essential amino acid with an indole moiety, involved in protein synthesis and precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Uniqueness: ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid is unique due to the presence of the fluorine atom at the 4-position of the indole ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, enhancing its stability, bioavailability, and interaction with biological targets .
Biological Activity
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, also known as 5-Fluoro-D-Tryptophan, is an amino acid derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 222.22 g/mol, is structurally modified from the natural amino acid tryptophan by the addition of a fluorine atom at the 4-position of the indole ring. This modification can significantly influence its biological properties, particularly in pharmacology and biochemistry.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 110221-04-0 |
Molecular Formula | |
Molecular Weight | 222.22 g/mol |
SMILES | NC(CC1=CNC2=C1C(F)=CC=C2)C(O)=O |
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells, antimicrobial properties, and potential neuroprotective effects.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study highlighted that compounds derived from tryptophan analogs, including this fluorinated variant, demonstrated significant inhibition of cell growth in human leukemia cells (CEM), with IC50 values indicating potent activity . The mechanism of action appears to involve apoptosis induction and disruption of cellular metabolism.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that derivatives of tryptophan can inhibit the growth of various bacterial strains. The presence of the fluorine atom enhances the hydrophobic character of the molecule, potentially increasing its membrane permeability and efficacy as an antimicrobial agent .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system. Some studies have indicated that this compound could play a role in mitigating oxidative stress and inflammation related to neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Study on Anticancer Activity : A study assessed the cytotoxicity of fluorinated tryptophan derivatives on human cancer cell lines. Results showed that this compound had an IC50 value significantly lower than non-fluorinated analogs, indicating enhanced anticancer activity .
- Antimicrobial Testing : Another research project tested various derivatives against bacterial strains. The fluorinated derivative exhibited a broader spectrum of activity compared to its non-fluorinated counterparts, with minimum inhibitory concentrations (MICs) demonstrating effective inhibition at low concentrations .
- Neuroprotection Studies : A review highlighted potential applications in treating neurodegenerative disorders. The compound's antioxidant properties were assessed through in vitro models, showing significant protective effects against oxidative damage in neuronal cells .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQMEYEKKWIKC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350902 | |
Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110221-04-0 | |
Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.